Bis-PEG2-acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(2-carboxyethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c9-7(10)1-3-13-5-6-14-4-2-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXWYBCUJGWEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51178-68-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51178-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101167268 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51178-68-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Advanced Methodologies for Bis Peg2 Acid and Its Derivatives
Established Synthetic Pathways for Bis-PEG2-acid Production
Established routes for synthesizing this compound typically involve reactions that build the ether chain and incorporate the carboxylic acid functionalities.
Esterification and Polycondensation Techniques
While direct polycondensation of ethylene (B1197577) glycol derivatives to form short, precise PEG chains like this compound with specific end groups can be challenging to control for exact chain length, esterification reactions are fundamental in both the synthesis of PEG-based molecules and the subsequent reactions of this compound. Polycondensation, in a broader sense, is the process by which PEG chains themselves are formed from ethylene oxide monomers or ethylene glycol. atamanchemicals.comnih.gov For creating defined PEG diacids, controlled synthetic approaches are employed rather than random polycondensation.
Ester formation involving the carboxylic acid groups of this compound is a common reaction. These groups can react with alcohols to form esters, often catalyzed by acid or activated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). axispharm.com This esterification is a key step in linking the PEG linker to other molecules.
Activation of Carboxylic Acid Moieties for Conjugation
The terminal carboxylic acid groups of this compound are reactive and can be activated to facilitate conjugation with molecules containing primary amines. This activation typically involves coupling reagents that convert the carboxylic acid into a more reactive species, which can then readily form stable amide bonds with amines. medkoo.comlookchem.com Common coupling reagents used for this purpose include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (hexafluorophosphate hemisalt of 1,1'-carbonyldiimidazole). lookchem.com DCC is also mentioned as a coupling reagent for ester formation. medkoo.comaxispharm.com This amide bond formation is a cornerstone of bioconjugation chemistry involving this compound, enabling its attachment to proteins, peptides, and other amine-containing biomolecules or surfaces. medkoo.comlookchem.comaxispharm.com
Synthesis of Chemically Modified this compound Analogues
To expand the utility of this compound, various chemically modified analogues have been synthesized by introducing different functional groups while retaining the core PEG2-acid structure.
Azide-Functionalized this compound Derivatives
Maleimide-Functionalized this compound Derivatives
Maleimide-functionalized PEG derivatives are widely used for conjugation to thiol-containing molecules, such as cysteine residues in proteins, via stable thioether bond formation. biochempeg.commedchemexpress.com Similar to azide (B81097) derivatives, a direct "this compound maleimide" where maleimide (B117702) groups replace or modify the carboxylic acids is not specifically described. However, Mal-PEG2-acid is a known PEG linker featuring a maleimide group at one terminus and a carboxylic acid at the other. broadpharm.com This heterobifunctional linker allows for selective reaction with both thiols (via maleimide) and amines (via activated carboxylic acid). The synthesis of maleimide end-functionalized PEGs often involves the reaction of a PEG diacid with a protected maleimide-containing alcohol, followed by deprotection. rsc.org
N-Hydroxysuccinimide (NHS) Ester Activation of this compound
The conversion of this compound into its N-Hydroxysuccinimide (NHS) ester is a common and highly effective method for activating the carboxylic acid groups for subsequent reaction with primary amines. medkoo.comchemscene.com The resulting Bis-PEG2-NHS ester is a reactive intermediate that readily reacts with amine groups under mild conditions, forming stable amide bonds and releasing NHS as a leaving group. axispharm.commedkoo.com This activation strategy is widely employed in bioconjugation for labeling proteins, peptides, and other amine-containing molecules, as well as in the synthesis of ADCs. axispharm.commedkoo.com Bis-PEG2-NHS ester is described as a non-cleavable linker. axispharm.com Another activated ester form is Bis-PEG2-PFP ester, which is also amine-reactive and considered stable due to its lower susceptibility to hydrolysis compared to NHS esters. glpbio.combroadpharm.com
Here is a summary of some related Bis-PEG-acid compounds and their activated forms:
| Compound Name | Functional Groups | PubChem CID | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3,6-Dioxaoctanedioic acid | Carboxylic acid, Carboxylic acid | 90039 nih.gov | 23243-68-7 nih.gov | C₆H₁₀O₆ uni.lu | 178.05 uni.lu |
| This compound | Carboxylic acid, Carboxylic acid | 13055589 nih.gov | 19364-66-0 nih.gov | C₈H₁₄O₆ nih.gov | 206.19 nih.gov |
| Azido-PEG2-acid | Azide, Carboxylic acid | 77078271 bioglyco.com | 1312309-63-9 biochempeg.com | C₇H₁₃N₃O₄ biochempeg.com | 203.19 biochempeg.com |
| Mal-PEG2-acid | Maleimide, Carboxylic acid | 1374666-32-6 broadpharm.com | |||
| Bis-PEG2-NHS ester | NHS ester, NHS ester | 65869-63-8 | C₁₆H₂₀N₂O₁₀ axispharm.com | 400.34 axispharm.com | |
| Bis-PEG2-PFP ester | PFP ester, PFP ester | 1314378-18-1 broadpharm.com | C₂₀H₁₂F₁₀O₆ broadpharm.com | 538.3 broadpharm.com |
Phosphonic Acid Terminated PEG2 Derivatives
The synthesis of phosphonic acid terminated PEG2 derivatives involves methods aimed at incorporating phosphonate (B1237965) functionalities onto a PEG scaffold. One approach described for synthesizing bisphosphonates with functionalized PEG side chains involves a key step utilizing acyl chloride and tris(trimethylsilyl)phosphite beilstein-journals.org. This one-pot procedure allows for the synthesis of various aliphatic and aromatic bisphosphonic acids under mild conditions beilstein-journals.org. Another methodology involves the hydrolysis of diethyl phosphonato ethyl side groups to yield phosphonic acid groups researchgate.net. These phosphonate-functionalized PEG derivatives, such as m-PEG2-phosphonic acid, are explored for applications including surface modification of nanoparticles and as linkers in PROTACs beilstein-journals.orgresearchgate.netmedchemexpress.com.
tert-Butoxycarbonyl (Boc) Protected Derivatives
tert-Butoxycarbonyl (Boc) protection is a common strategy employed in the synthesis of PEG derivatives to selectively protect amine groups. t-Boc-N-amido-PEG2-acid is an example of a PEG derivative featuring a Boc-protected amine and a terminal carboxylic acid group medkoo.com. This compound, with CAS number 1365655-91-9, serves as a versatile building block where the carboxylic acid can react with primary amines to form amide bonds, while the Boc group can be removed under mild acidic conditions to reveal a free amine medkoo.com. Another related compound is N-Boc-N-bis(PEG2-acid) bioglyco.comnih.gov. Boc-NH-PEG2 is also described as a PROTAC linker containing a hydroxyl group and a Boc-protected amine, with the Boc group being removable by acid . Boc-NH-PEG2-CH2COOH (CAS 108466-89-3) is another commercially available Boc-protected PEG derivative biochempeg.com. These Boc-protected PEG2 derivatives are valuable intermediates in the synthesis of more complex molecules, allowing for controlled coupling reactions and subsequent deprotection to introduce reactive amine functionalities.
Advanced Synthetic Protocols for Complex Bioconjugates Utilizing this compound
This compound plays a significant role in advanced synthetic protocols for constructing complex bioconjugates, particularly in the field of targeted protein degradation and prodrug development.
Convergent Synthesis Approaches for Dual-Ligand PROTACs
Convergent synthesis is a widely adopted strategy for the construction of PROTAC molecules researchgate.net. This approach involves the separate synthesis of the individual components – the ligand for the target protein, the E3 ubiquitin ligase recruiting group, and the linker – followed by their subsequent coupling researchgate.netnih.gov. This compound, or related PEG linkers, are integral to this strategy. A frequently used method for the convergent coupling of these components is click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) researchgate.netnih.govrsc.orgresearchgate.net. This reaction is favored for its high efficiency and selectivity nih.gov.
In the context of dual-ligand PROTACs, which feature multiple copies of the target protein ligand and/or the E3 ligase ligand, convergent synthesis is particularly valuable rsc.orgresearchgate.netrsc.org. For instance, a convergent route utilizing L-aspartic acid as a core building block and CuAAC for conjugating homodimers has been developed for the synthesis of dual-ligand PROTACs rsc.orgresearchgate.netrsc.org. This strategy allows for the modular assembly of complex PROTAC architectures, which can exhibit enhanced target protein degradation efficiency compared to single-ligand counterparts rsc.orgresearchgate.netrsc.org.
Steglich Esterification for Prodrug Synthesis
Steglich esterification is a powerful coupling reaction widely employed in the synthesis of prodrugs, including those incorporating PEG linkers. This method facilitates the formation of an ester bond between a carboxylic acid and an alcohol, typically using coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP) chemrxiv.orgnih.govcapes.gov.br.
This compound, with its terminal carboxylic acid groups, can be utilized in Steglich esterification to conjugate drugs or other molecules containing hydroxyl groups, forming PEGylated prodrugs linked via an ester bond chemrxiv.orgbiorxiv.orgresearchgate.net. Examples found in research include the synthesis of resorufin-PEG2-acid and umbelliferone-PEG2-acid conjugates biorxiv.org, naproxen-PEG ester conjugates chemrxiv.org, and PEGylated colistin (B93849) conjugates nih.govresearchgate.net. This approach allows for the modification of drug properties, such as solubility and release profile, through the covalent attachment of a PEG moiety chemrxiv.organalis.com.my. The lability of the ester bond formed via Steglich esterification can be tuned, which is crucial for controlled drug release from the prodrug conjugate researchgate.net.
Reactivity and Mechanistic Investigations of Bis Peg2 Acid in Chemical Transformations
Amide Bond Formation via Carboxylic Acid Reactivity with Primary Amines
One of the most fundamental reactions involving the carboxylic acid groups of Bis-PEG2-acid is the formation of amide bonds with primary amines. This reaction is a cornerstone for conjugating this compound to a wide range of amine-containing substrates, including peptides, proteins, amino-functionalized polymers, and small molecules. The reaction results in a stable covalent linkage, making it suitable for applications requiring durable conjugates.
The direct reaction between a carboxylic acid and a primary amine to form an amide bond is typically slow and requires elevated temperatures, often leading to undesirable side reactions. Therefore, this transformation is usually facilitated by coupling reagents that activate the carboxylic acid.
Role of Coupling Reagents in Amidation
Coupling reagents play a crucial role in promoting the formation of amide bonds under milder conditions and with higher efficiency. These reagents activate the carboxylic acid group, making it more electrophilic and thus more reactive towards the nucleophilic attack by the primary amine. Common coupling reagents employed in the amidation of carboxylic acids include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) thermofisher.cnthermofisher.com. Other activating agents, such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also frequently used nih.gov.
The mechanism of carbodiimide-mediated coupling typically involves the formation of a highly reactive O-acylisourea intermediate upon reaction of the carbodiimide (B86325) with the carboxylic acid. This intermediate is then rapidly attacked by the primary amine, yielding the stable amide bond and a soluble urea (B33335) byproduct thermofisher.cnthermofisher.com. The addition of N-hydroxysuccinimide (NHS) is often used in conjunction with carbodiimides like EDC. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is a more activated species and reacts efficiently with primary amines, leading to improved coupling yields and stability of the activated intermediate thermofisher.cn. For instance, N-Boc-N-bis(PEG2-acid), a related compound, is reported to react with primary amines in the presence of activators such as EDC or HATU bioglyco.com. Similarly, DBCO-PEG2-acid, featuring a terminal carboxylic acid, can form a stable amide bond with primary amines when activators like EDC or HATU are used .
Click Chemistry Applications with Azide-Functionalized this compound
Azide-functionalized this compound derivatives are valuable reagents for participating in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Click chemistry is a powerful methodology that emphasizes reactions which are high-yielding, reliable, and produce minimal byproducts, facilitating the efficient joining of molecular entities axispharm.comtcichemicals.comalfa-chemistry.com.
The CuAAC reaction is the most prominent example of click chemistry, involving the reaction between an azide (B81097) and a terminal alkyne catalyzed by copper(I) to form a stable 1,4-disubstituted 1,2,3-triazole ring tcichemicals.comalfa-chemistry.comuni-muenchen.de. This reaction is highly efficient, tolerant of a wide range of functional groups, and can be performed in various solvents, including water tcichemicals.comalfa-chemistry.com. SPAAC is a copper-free alternative that utilizes strained cyclooctynes, which possess sufficient inherent reactivity to undergo cycloaddition with azides without the need for a metal catalyst alfa-chemistry.com. This is particularly advantageous for biological applications where copper ions might be toxic or interfere with biomolecule function. Azide-functionalized PEGs are commonly used to conjugate PEG to molecules containing alkyne or strained alkyne moieties via these click reactions. For instance, DBCO-PEG2-acid incorporates a DBCO group, a strained alkyne, enabling its use in copper-free click chemistry with azide-containing molecules .
Hydrolysis and Degradation Pathways of this compound Conjugates
The stability and ultimate fate of this compound conjugates are influenced by potential hydrolysis and degradation pathways. While the amide bonds formed through the carboxylic acid groups are generally considered stable under physiological conditions, other linkages introduced during conjugation or the PEG backbone itself can be susceptible to degradation depending on the specific chemical structure and the surrounding environment.
Other degradation pathways can include enzymatic cleavage, particularly if enzyme-recognizable sequences are incorporated into the linker, or radical-mediated degradation mdpi.comresearchgate.net. For example, studies have shown that thiol-maleimide linkages can be susceptible to degradation initiated by radicals researchgate.net. A thorough understanding of these potential degradation pathways is crucial for the rational design of this compound conjugates with desired in vivo or in vitro stability and release characteristics.
Computational and Quantum Chemical Studies on this compound Conformational Dynamics
Computational and quantum chemical studies provide powerful theoretical tools to investigate the conformational dynamics and properties of molecules like this compound at a molecular level mdpi.comrsc.orgresearchgate.net. These studies can offer insights that are complementary to experimental observations, helping to understand molecular behavior, reactivity, and interactions.
Advanced Applications of Bis Peg2 Acid in Biomedical Research
Proteolysis-Targeting Chimeras (PROTACs) Design and Mechanism
Bis-PEG2-acid as a Linker for E3 Ligase and Target Protein Ligands
A key advantage of using PEG-based linkers like this compound is the modularity they afford in PROTAC design. jenkemusa.combiochempeg.com Researchers can systematically vary the length of the PEG chain to optimize the distance and orientation between the E3 ligase and the target protein, a critical parameter for achieving potent and selective protein degradation.
| PROTAC Component | Function | Role of this compound |
| Target Protein Ligand | Binds to the disease-causing protein of interest. | Provides a conjugation point (carboxylic acid) for attachment. |
| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase (e.g., VHL, CRBN). | Provides a conjugation point (carboxylic acid) for attachment. |
| Linker | Connects the two ligands and positions them for ternary complex formation. | Forms the backbone of the linker, influencing solubility, flexibility, and optimal ternary complex formation. |
Influence of PEG Linker Length on PROTAC Efficiency and Target Protein Degradation
The length of the linker connecting the two ends of a PROTAC is a critical determinant of its efficacy. nih.govresearchgate.net An optimal linker length is required to facilitate the formation of a stable and catalytically competent ternary complex. If the linker is too short, steric hindrance may prevent the E3 ligase and the target protein from interacting effectively. nih.gov Conversely, a linker that is too long might lead to unproductive binding modes or an unstable ternary complex, thereby reducing the efficiency of ubiquitination and subsequent degradation.
Studies have demonstrated a clear relationship between PEG linker length and the level of target protein degradation. For instance, in the development of estrogen receptor (ER)-α targeting PROTACs, a systematic variation of the linker length revealed that a 16-atom chain length was optimal for inducing ER degradation. nih.gov While this specific length may not be universal for all target proteins and E3 ligases, it highlights the principle that linker length must be carefully tuned for each specific PROTAC system. The flexibility inherent in PEG chains, such as the one in this compound, allows for the necessary conformational adjustments to achieve a productive ternary complex. researchgate.net
| Linker Length | Potential Impact on PROTAC Efficiency | Rationale |
| Too Short | Reduced degradation | Steric hindrance prevents the formation of a stable ternary complex. nih.gov |
| Optimal | Maximal degradation | Facilitates the ideal orientation and proximity of the E3 ligase and target protein for efficient ubiquitination. nih.gov |
| Too Long | Reduced degradation | May lead to an unstable or conformationally unproductive ternary complex, hindering efficient ubiquitin transfer. researchgate.net |
Dual-Ligand PROTAC Architectures Incorporating this compound
To further enhance the efficiency and duration of protein degradation, innovative PROTAC designs have been explored. One such advancement is the development of dual-ligand PROTACs, which feature two copies of the target protein ligand and two copies of the E3 ligase ligand. nih.gov This multivalent approach is hypothesized to increase the avidity of the PROTAC for its targets, leading to more stable and longer-lived ternary complexes.
In the synthesis of these complex architectures, PEG linkers play a crucial role. For example, a convergent synthetic route for dual-ligand PROTACs has utilized l-aspartic acid as a scaffold for homodimer synthesis, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to connect the dimers via a flexible linker. In one such synthesis, a derivative of this compound, t-Boc-N-amido-PEG2-amine, was used as a building block. nih.gov This demonstrates the adaptability of the PEG2 moiety in constructing these next-generation protein degraders. The resulting dual-ligand PROTACs have shown significantly increased degradation efficiency and prolonged duration of action compared to their conventional single-ligand counterparts. nih.gov
Bioconjugation Strategies for Therapeutic and Diagnostic Molecules
Bioconjugation, the chemical linking of two or more molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology. This compound, with its bifunctional nature, is a valuable reagent in this field, enabling the modification of therapeutic and diagnostic molecules to improve their performance.
PEGylation of Proteins, Peptides, and Oligonucleotides for Enhanced Pharmacokinetics
PEGylation is the process of covalently attaching PEG chains to biomolecules such as proteins, peptides, and oligonucleotides. fitt-iitd.inbroadpharm.combroadpharm.com This modification can profoundly enhance their pharmacokinetic properties. fitt-iitd.innih.gov The hydrophilic and flexible nature of the PEG chain increases the hydrodynamic radius of the molecule, which can reduce renal clearance and prolong its circulation half-life. fitt-iitd.innih.gov Furthermore, the PEG chain can shield the biomolecule from proteolytic enzymes and reduce its immunogenicity. fitt-iitd.increativepegworks.com
This compound can be used to crosslink proteins or to introduce PEG chains with reactive handles for further modification. broadpharm.com The carboxylic acid groups can be activated, for example, as N-hydroxysuccinimide (NHS) esters, to react with primary amines on the surface of proteins, such as the side chain of lysine (B10760008) residues. This process allows for the precise control over the degree and site of PEGylation, which is crucial for preserving the biological activity of the therapeutic molecule.
| Biomolecule | Challenge without PEGylation | Benefit of PEGylation |
| Therapeutic Proteins | Rapid clearance, immunogenicity, enzymatic degradation. | Increased half-life, reduced immunogenicity, enhanced stability. fitt-iitd.innih.gov |
| Peptides | Very short half-life due to rapid enzymatic degradation and renal clearance. | Dramatically improved in vivo stability and circulation time. broadpharm.com |
| Oligonucleotides | Susceptibility to nuclease degradation, poor cellular uptake. | Increased stability against nucleases, improved pharmacokinetic profile. |
Conjugation to Nanoparticles for Drug Delivery and Biosensing
Nanoparticles hold immense promise as platforms for targeted drug delivery and sensitive biosensing. researchgate.net Surface modification of these nanoparticles is often necessary to ensure their stability in biological fluids, prevent non-specific protein adsorption, and enable the attachment of targeting ligands or cargo molecules. researchgate.net PEGylation is a widely used strategy to impart these "stealth" properties to nanoparticles, reducing their uptake by the reticuloendothelial system and prolonging their circulation time.
Surface Modification of Microarrays and Other Substrates
The functionalization of surfaces is a critical step in the fabrication of microarrays and other biosensors, providing the foundation for high-quality data in genomics and proteomics. nih.govresearchgate.net this compound is particularly useful for this application due to its terminal carboxylic acid groups. These groups can react with primary amines on surfaces that have been modified with compounds like 3-aminopropyltrimethoxysilane (B80574) (APS), forming stable amide bonds. axispharm.comnih.gov
The process involves activating the carboxylic acid groups of this compound with reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). axispharm.combroadpharm.com This activated intermediate then readily couples with amine-functionalized substrates, creating a hydrophilic PEG layer on the surface.
This surface modification offers several advantages:
Reduced Non-Specific Binding: The hydrophilic PEG spacer effectively minimizes the non-specific adsorption of proteins and other biomolecules, which is a common issue on unmodified or poorly functionalized surfaces. nih.gov
Enhanced Biocompatibility: The PEG layer improves the biocompatibility of the substrate, making it suitable for cell-based assays and other biological applications. youtube.com
Controlled Immobilization: It provides a reactive surface for the subsequent covalent attachment of probes, such as amine-terminated oligonucleotides or proteins, ensuring their controlled orientation and density. researchgate.netnih.gov
The choice of surface chemistry significantly impacts the performance of microarrays. Studies comparing different surface modifications have shown that covalent coupling strategies, such as those enabled by this compound, often result in lower background noise and better signal-to-background ratios compared to non-covalent immobilization methods. nih.gov
Prodrug Design and Development Utilizing this compound Scaffolds
This compound serves as a valuable scaffold in the design of prodrugs, which are inactive precursors that are converted into active drugs within the body. The use of PEG linkers in prodrug design, a process known as PEGylation, can dramatically improve the pharmacokinetic properties of therapeutic agents. youtube.combiochempeg.comnih.gov
A significant challenge in drug development is the poor aqueous solubility of many promising therapeutic compounds. nih.gov this compound addresses this issue through its hydrophilic PEG spacer. axispharm.comcd-bioparticles.netbroadpharm.com When a hydrophobic drug is conjugated to this linker, the resulting prodrug exhibits substantially increased water solubility. axispharm.comnih.gov This enhancement is crucial for formulating drugs for intravenous administration.
The PEG chain also provides a steric shield around the conjugated drug molecule, which can protect it from enzymatic degradation and rapid clearance from the bloodstream. youtube.com This leads to improved stability and a longer circulation half-life in the body. nih.gov For example, researchers have successfully used PEG linkers to increase the solubility and stability of various anticancer compounds, such as oridonin (B1677485) and gambogic acid. nih.gov
| Property | Effect of Conjugation to this compound | Scientific Rationale |
| Solubility | Increased | The hydrophilic ethylene (B1197577) glycol units of the PEG spacer improve solubility in aqueous environments. axispharm.comcd-bioparticles.net |
| Stability | Increased | The PEG chain can provide a protective layer, shielding the drug from enzymatic degradation. youtube.com |
| Circulation Time | Extended | The increased size and hydrophilicity of the conjugate can reduce renal clearance. youtube.com |
The homobifunctional nature of this compound, with two reactive carboxylic acid groups, makes it an ideal linker for creating targeted drug delivery systems. axispharm.comaxispharm.com One carboxyl group can be conjugated to the therapeutic drug, while the other can be attached to a targeting ligand, such as an antibody, peptide, or small molecule that specifically recognizes and binds to receptors overexpressed on diseased cells (e.g., cancer cells).
This strategy allows the drug-linker-ligand conjugate to circulate in the bloodstream until it encounters the target cells. Upon binding, the conjugate is often internalized by the cell, delivering the therapeutic payload directly to its site of action. This targeted approach can significantly enhance the efficacy of the drug while minimizing off-target side effects and toxicity to healthy tissues. youtube.com The PEG linker itself plays a crucial role by providing the necessary spacing and flexibility between the drug and the targeting moiety, ensuring that both can function effectively.
Cross-linking Mass Spectrometry (XL-MS) for Protein Structural and Dynamic Analysis
Cross-linking mass spectrometry (XL-MS) is a powerful technique for studying protein structures, protein-protein interactions, and conformational dynamics. nih.gov The method involves covalently linking amino acid residues that are in close proximity using a chemical cross-linker. Subsequent enzymatic digestion and mass spectrometry analysis identify these cross-linked peptides, providing distance constraints that are valuable for computational modeling of protein structures and complexes. nih.govnih.gov
The choice of cross-linker is critical in XL-MS, as its chemical properties can influence which protein regions are captured. Recent studies have systematically compared cross-linkers with polyethylene (B3416737) glycol (PEG) backbones, such as those derived from this compound, to traditional methylene (B1212753) backbone cross-linkers like disuccinimidyl suberate (B1241622) (DSS). oup.comnih.gov
Research indicates that PEG backbone cross-linkers are superior in capturing the dynamic conformations of proteins. oup.comnih.gov In studies involving proteins known to have significant inter-domain dynamics, such as calmodulin and adenylate kinase, PEG-based cross-linkers identified a greater number of cross-linking sites, particularly in flexible regions. oup.comnih.gov This suggests that the properties of the PEG spacer allow it to better access and react with residues in mobile domains, providing a more comprehensive picture of a protein's dynamic landscape. oup.com
| Cross-linker Backbone | Ability to Capture Dynamic Regions | Number of Cross-links Identified | Reference |
| Methylene (e.g., DSS) | Lower | Fewer | oup.com, nih.gov |
| Polyethylene Glycol (PEG) | Higher | Greater | oup.com, nih.gov |
The enhanced performance of PEG-based cross-linkers in dynamic protein analysis is attributed to the unique polarity and flexibility of the PEG backbone. oup.comnih.gov The distribution of polar oxygen atoms along the PEG chain enhances the hydrophilicity and water solubility of the cross-linker compared to non-polar alkyl chains. oup.comnih.gov
This increased polarity improves the accessibility of the cross-linker to the protein surface, especially to polar regions. oup.comnih.gov In contrast, non-polar cross-linkers may preferentially bind to hydrophobic patches on the protein. nih.gov Therefore, using a combination of polar (PEG-based) and non-polar cross-linkers can provide a more complete map of a protein's surface topology. nih.govresearchgate.net
Furthermore, molecular dynamics simulations have shown that the flexibility of the PEG backbone allows the cross-linker to adopt multiple conformations. oup.com This conformational flexibility facilitates the capture of cross-links across a wider range of distances and between sites located in structurally dynamic regions of a protein, which might be inaccessible to more rigid cross-linkers. oup.comnih.gov
Role of Bis Peg2 Acid in Polymer Science and Materials Engineering
Biodegradable Polymer Synthesis through Polycondensation
While polycondensation is a common method for synthesizing biodegradable polymers from monomers with complementary functional groups like diols and dicarboxylic acids, Bis-PEG2-acid's role in this context often involves its incorporation as a segment or linker rather than solely as a primary repeating unit in the main polymer backbone formed purely through its self-polycondensation or reaction with simple diols/diamines. cmu.eduacs.org Its dicarboxylic acid functionality makes it suitable for esterification or amidation reactions characteristic of polycondensation, allowing it to be integrated into biodegradable polymer networks or chains. For instance, bis-acid PEG derivatives have been used in the synthesis of telechelic polymers, which are polymers with functional groups at both termini, potentially for subsequent reactions to form larger or crosslinked structures that could be biodegradable depending on the other components. acs.org The ability of its carboxylic acid groups to react with amines can be leveraged in forming amide linkages within polymer structures. lookchem.combroadpharm.com
Modification of Natural Polymers and Biomaterials
This compound is employed in the modification of natural polymers and biomaterials, primarily through the formation of stable amide bonds with primary amine groups present in these materials or on their surfaces. lookchem.combroadpharm.com This reaction is often facilitated by coupling agents such as EDC or HATU. lookchem.combroadpharm.com This capability makes this compound a useful bioconjugation agent for attaching biologically active molecules, peptides, proteins, or antibodies to various surfaces or supports, including those made from biomaterials. lookchem.com
A specific application involves the chemical modification of lignin (B12514952), a natural polymer. N-Mal-N-bis(PEG2-acid), a linker containing the this compound structure, has been used to introduce maleimide (B117702) groups onto lignin, allowing for further conjugation reactions. nih.govnih.gov This modification alters the properties of the natural polymer, potentially enhancing its compatibility with other materials or enabling its use in drug delivery systems. nih.gov The reaction involves the carboxylic acid groups of the this compound moiety within the linker reacting with hydroxyl groups on lignin after activation. nih.gov
Furthermore, derivatives of this compound, such as bis-succinimidyl-(PEG)2, are used as cross-linkers to modify proteins, which are a class of biomaterials. oup.com These cross-linkers react with amine groups on proteins, forming stable linkages that can influence protein conformation and dynamics for research purposes. oup.com The ability to modify proteins and other biomolecules highlights the significance of this compound and its derivatives in developing advanced biomaterials with tailored biological interactions and functions.
Analytical Methodologies for Characterization and Quantification of Bis Peg2 Acid and Its Conjugates
Chromatographic Techniques for Purity and Conjugate Analysis
Chromatographic techniques are fundamental for assessing the purity of Bis-PEG2-acid and for analyzing the formation and composition of its conjugates. These methods enable the separation of the target compound or conjugate from impurities, unreacted starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of PEG derivatives and their conjugates medchemexpress.comguidetopharmacology.orgfishersci.ca. HPLC allows for the separation of components based on their differential interactions with a stationary phase as they are carried through the column by a mobile phase. By employing appropriate stationary and mobile phases, HPLC can effectively separate this compound from related impurities or separate a this compound conjugate from unconjugated molecules or other reaction components.
HPLC is routinely employed for purity analysis, providing a quantitative assessment of the amount of this compound relative to other detectable substances in a sample fishersci.ca. For conjugates, HPLC can be used to monitor the conjugation reaction progress and to analyze the composition of the reaction mixture, helping to determine the yield of the desired conjugate. Reversed-phase HPLC is commonly used for peptide mapping in conjunction with mass spectrometry to characterize pegylated peptides, a principle applicable to analyzing peptides conjugated with PEG linkers like this compound guidetopharmacology.org.
Mass Spectrometry-Based Characterization of Conjugates
Mass spectrometry (MS) is a powerful tool for the structural characterization and quantification of this compound conjugates, providing information about their molecular weight and structure. MS can confirm the successful conjugation and reveal details about the stoichiometry and potential modifications of the conjugate.
Detection and Quantification of Free Sulfhydryls in Proteins via Maleimide (B117702) Labeling
While this compound itself contains carboxylic acids rather than maleimide groups, the analysis of protein conjugates often involves assessing the functional groups available for conjugation or characterizing the results of reactions utilizing specific reactive handles. The detection and quantification of free sulfhydryl groups in proteins are particularly relevant when considering protein conjugation strategies, as maleimide-activated PEGs (which could potentially be synthesized from or used in conjunction with PEG-acid derivatives) are commonly used to target these thiols.
Mass spectrometry is a key technique for detecting and quantifying free sulfhydryl residues in proteins, often after labeling with a thiol-specific tag such as a maleimide derivative nih.govnih.govctdbase.orgmetabolomicsworkbench.org. This approach allows for the determination of the total free sulfhydryl content and, at the peptide level, the location of these free thiols nih.govnih.govmetabolomicsworkbench.org. For instance, Maleimide-PEG2-Biotin has been used as a labeling agent to introduce a significant mass shift detectable by MS, enabling the quantification of free sulfhydryl groups in proteins nih.govnih.gov. Differential labeling using isotopically labeled maleimides (e.g., N-ethylmaleimide and d5-N-ethylmaleimide) followed by nanoLC-MS allows for precise quantification of free sulfhydryls at individual cysteine residues nih.govnih.govmetabolomicsworkbench.org. This type of analysis is crucial for characterizing the protein component before or after conjugation with a PEG linker, ensuring the availability of target sites or confirming the outcome of a site-specific modification.
Spectroscopic and Spectrometric Methods
Spectroscopic and spectrometric methods provide valuable information about the structural features and functional groups present in this compound and its conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR spectroscopy is frequently used to characterize PEG derivatives and their conjugates, providing detailed information about the protons in the molecule medchemexpress.comguidetopharmacology.orggoogleapis.comglpbio.com. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum allow for the confirmation of the PEG chain length and the presence of the terminal carboxylic acid groups in this compound. For conjugates, NMR can confirm the attachment of this compound to the molecule of interest and provide insights into the conjugation site and stoichiometry medchemexpress.com.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a useful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies medchemexpress.comguidetopharmacology.orggoogleapis.comglpbio.com. FTIR can complement NMR by providing confirmatory evidence for the presence of key functional groups in this compound and its conjugates.
For this compound, FTIR spectroscopy can confirm the presence of carboxylic acid functional groups, typically indicated by a strong absorption band around 1700-1760 cm⁻¹ corresponding to the C=O stretching vibration and a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer googleapis.com. The PEG ether linkages also show characteristic absorption bands. In the context of conjugates, FTIR can help confirm the formation of new functional groups resulting from the conjugation reaction, such as amide bonds (typically showing a C=O stretch around 1630-1680 cm⁻¹ and an N-H bend around 1550 cm⁻¹) formed by the reaction of the carboxylic acid groups with amines medchemexpress.com. FTIR has been used to characterize the chemical modifications of materials with PEG linkers, providing evidence for the successful attachment of PEG chains and the presence of specific functional groups googleapis.comglpbio.com.
Surface Enhanced Raman Spectroscopy (SERS) for Nanoparticle Conjugates
Surface-Enhanced Raman Spectroscopy (SERS) is a technique that leverages the plasmonic properties of noble metal nanoparticles, such as gold (AuNPs) and silver nanoparticles (AgNPs), to produce highly sensitive signals for the identification of analytes. nih.govmdpi.com The surface chemistry of these colloidal nanoparticles is a critical factor influencing their stability and their interaction with analytes. nih.gov For sensitive SERS analysis, particularly in environments with high ionic strength, preventing the aggregation of nanoparticles is essential. nih.gov
Modification of nanoparticle surfaces with molecules like thiolated polyethylene (B3416737) glycol (PEG) and 3-mercaptopropionic acid (MPA) can be employed to sustain both colloidal stability and SERS sensitivity. nih.gov Thiolated modifiers create strong bonds with silver nanoparticles. nih.gov In a bi-ligand system using MPA and thiolated PEG, the polymer can act as a steric barrier to prevent direct nanoparticle-nanoparticle interactions, while a low-molecular organic acid can provide areas accessible to analyte molecules. nih.gov
Studies have investigated the SERS activity of labeled gold nanoparticles, characterizing them based on size dependency of their localized surface plasmon resonance (LSPR) and dynamic light scattering (DLS). nih.gov The SERS signal has been shown to increase with the size of AuNPs up to a certain point (e.g., 60 or 80 nm) when using 785 nm laser excitation. nih.gov Different Raman labels with thiol moieties for chemisorption on AuNPs have been evaluated for SERS tagging. nih.gov
PEG is also used as a stabilizing agent in the preparation of inorganic nanoparticles to prevent agglomeration. researchgate.net The introduction of functional groups like amine and thiol into PEG molecules can enhance the attraction and binding between the polymer and the metal nanoparticle surface. researchgate.net While the direct use of this compound specifically in SERS for nanoparticle conjugates was not explicitly detailed in the search results, the principles of using PEG derivatives for nanoparticle stabilization and functionalization for SERS applications are well-established in the literature. nih.govnih.govresearchgate.netuni-marburg.de The terminal carboxylic acid groups of this compound could potentially be used to conjugate it to amine-functionalized nanoparticles or molecules for SERS-based detection or characterization, leveraging the stabilizing effect of the PEG chain.
Stability Assessment in Biological Media
The stability of PEGylated compounds, including those incorporating PEG2 units, in biological media such as serum and plasma is an important area of study, particularly in the context of developing therapeutics. PEGylation is a common strategy employed to enhance the pharmacokinetic properties of drug molecules, often by improving their stability and increasing their circulation half-life. researchgate.netnih.gov
Research has investigated the stability of peptides modified with varying numbers of ethylene (B1197577) glycol units (PEGylation size) in rat serum and human plasma. researchgate.netnih.gov These studies aim to understand the effect of PEGylation size on peptide stability. researchgate.netnih.gov For instance, a systematic study on PEGylated analogues of the A20FMDV2 peptide, incorporating different PEG lengths (from 1 to 20 ethylene glycol units), was conducted to assess stability in both rat serum and human plasma. researchgate.netnih.gov
Interestingly, in stability testing conducted in human plasma, shorter PEG chains, specifically PEG2 and PEG5, were found to be more resistant to degradation compared to longer PEG chains. researchgate.netnih.gov This observation regarding shorter PEGs being more stable in human plasma was also correlated with their affinity binding to integrin αvβ6 in the context of the A20FMDV2 peptide analogues. researchgate.netnih.gov
In rat serum, however, all tested PEGylated peptides demonstrated good stability, with a peptide incorporating twenty ethylene glycol units (PEG20) showing the highest stability over a 48-hour period at 37 °C. researchgate.netnih.gov This suggests that the stability profile can be dependent on the specific biological medium.
The location of the PEG unit within a peptide sequence can also influence metabolic stability. nih.gov For example, N-terminal PEGylation of the A20FMDV2 peptide improved metabolic stability. nih.gov These findings highlight that both the size and the position of the PEG unit are crucial factors in designing PEGylated analogues with improved stability in biological environments. nih.gov While these studies focus on PEGylated peptides, the general principles regarding the influence of PEG size on stability in biological media are relevant to understanding the potential behavior of compounds incorporating this compound.
Interactive Data Table (Illustrative based on search findings):
| Biological Medium | PEG Length | Observed Stability Trend (Relative) |
| Human Plasma | PEG2, PEG5 | More resistant to degradation compared to longer PEGs researchgate.netnih.gov |
| Human Plasma | Longer PEGs | Less resistant to degradation compared to PEG2, PEG5 researchgate.netnih.gov |
| Rat Serum | All tested PEGylated peptides | Good stability researchgate.netnih.gov |
| Rat Serum | PEG20 | Most stable over 48 hours researchgate.netnih.gov |
Future Directions and Emerging Research Avenues for Bis Peg2 Acid
Development of Novel Bis-PEG2-acid Based Linkers with Tunable Reactivity and Specificity
Future research is expected to focus on modifying the this compound structure to create novel linkers with enhanced and tunable reactivity and specificity. While this compound readily forms amide bonds with primary amines broadpharm.com, the development of derivatives incorporating different functional groups could enable conjugation to a wider range of biomolecules and materials under diverse reaction conditions. This could involve introducing click chemistry handles like azides or alkynes axispharm.combioglyco.com, maleimides for thiol conjugation broadpharm.comnih.gov, or other reactive moieties that allow for site-specific attachment.
Tailoring the reactivity could lead to linkers that are more efficient, require milder reaction conditions, or are orthogonal to existing functional groups on complex molecules, minimizing unwanted side reactions. Furthermore, incorporating elements that provide cleavability under specific stimuli (e.g., pH, redox potential, enzymatic activity) could enable controlled release of conjugated payloads, which is crucial for targeted drug delivery and diagnostics cd-bioparticles.netacs.org. Research into branched PEG linkers, which can present multiple functional groups, also suggests avenues for increasing drug loading or creating multi-functional conjugates with enhanced properties biorxiv.orgresearchgate.net.
Expansion of PROTAC Applications and Mechanistic Insights
This compound is recognized as a useful linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) medchemexpress.com. Future research will likely explore the expansion of this compound's role in PROTAC technology. This includes designing PROTACs utilizing this compound linkers to target a broader range of proteins for degradation, moving beyond commonly targeted proteins to address those currently considered "undruggable" by traditional small-molecule inhibitors nih.gov.
Further mechanistic insights into how the this compound linker influences PROTAC function are also anticipated. This involves studying the impact of linker length, flexibility, and attachment points on the formation and stability of the ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase researchgate.netacs.org. Understanding these structural and dynamic aspects at a molecular level is crucial for the rational design of more potent and selective PROTACs nih.govresearchgate.net. Investigations may involve structural studies and biochemical assays to elucidate the optimal geometry and interactions facilitated by this compound-based linkers for efficient ubiquitination and degradation of target proteins.
Integration into Advanced Nanomaterials for Targeted Delivery and Diagnostics
The hydrophilic nature of the PEG moiety in this compound makes it suitable for integration into advanced nanomaterials, enhancing their solubility, biocompatibility, and circulation time in biological systems researchgate.net. Future research will focus on utilizing this compound to functionalize various nanomaterials, such as nanoparticles, liposomes, and polymeric micelles, for targeted delivery and diagnostic applications nih.govnih.gov.
This compound can serve as a versatile coupling agent to attach targeting ligands (e.g., peptides, antibodies, small molecules) to the surface of nanomaterials, directing them to specific cells or tissues nih.govnih.gov. This targeted approach can improve the efficacy of drug delivery by increasing local drug concentration at the disease site while minimizing off-target effects. Additionally, conjugating imaging agents via this compound linkers to nanomaterials can facilitate diagnostic imaging, allowing for real-time monitoring of biodistribution and therapeutic response nih.govnih.gov. Research will likely explore the optimal density and presentation of this compound on nanomaterial surfaces to achieve desired targeting efficiency and minimize non-specific interactions.
Q & A
Q. What methodologies enable comparative analysis of this compound’s conjugation efficiency with biomolecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
